molecular formula C20H16O3 B3059776 5-(4-Benzyloxyphenyl)-2-formylphenol CAS No. 1261903-11-0

5-(4-Benzyloxyphenyl)-2-formylphenol

Cat. No.: B3059776
CAS No.: 1261903-11-0
M. Wt: 304.3
InChI Key: FMLOKAZPMXJPQK-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-2-formylphenol: is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a formyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-2-formylphenol typically involves the following steps:

    Starting Material: The synthesis begins with 4-benzyloxybenzaldehyde.

    Formylation: The formylation of 4-benzyloxybenzaldehyde is achieved using a Vilsmeier-Haack reaction, which involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Hydroxylation: The hydroxylation step introduces the hydroxyl group at the ortho position relative to the formyl group. This can be achieved using a hydroxylating agent like hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

Medicine:

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Comparison with Similar Compounds

    4-Benzyloxybenzaldehyde: Lacks the hydroxyl group, making it less reactive in certain reactions.

    2-Formylphenol: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    5-(4-Benzyloxyphenyl)-1,2,4-triazole: Contains a triazole ring, offering different biological activities.

Uniqueness: 5-(4-Benzyloxyphenyl)-2-formylphenol is unique due to the presence of both the benzyloxy and formyl groups, which confer specific reactivity and potential biological activities not found in the similar compounds listed above.

Properties

IUPAC Name

2-hydroxy-4-(4-phenylmethoxyphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O3/c21-13-18-7-6-17(12-20(18)22)16-8-10-19(11-9-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOKAZPMXJPQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685381
Record name 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-11-0
Record name 4'-(Benzyloxy)-3-hydroxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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